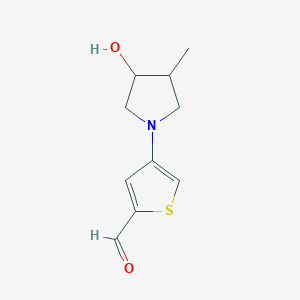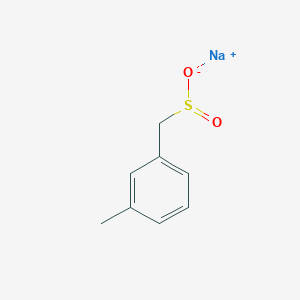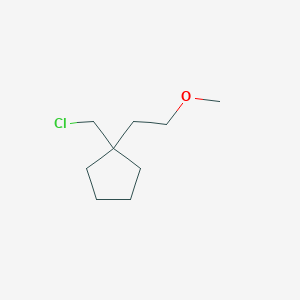
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. These compounds are characterized by a five-membered ring structure with various substituents. The presence of a chloromethyl group and a methoxyethyl group in this compound suggests potential reactivity and applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane can be achieved through several methods:
Halogenation: Starting with cyclopentane, a halogenation reaction can introduce a chloromethyl group. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst.
Etherification: The introduction of the methoxyethyl group can be achieved through an etherification reaction. This involves reacting the chloromethylcyclopentane with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Major Products
Substitution: Various substituted cyclopentanes
Oxidation: Aldehydes, carboxylic acids
Reduction: Simplified hydrocarbons
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in medicinal chemistry.
Medicine: Could be explored for its pharmacological properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentane would depend on its specific application
Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules.
Hydrophobic Interactions: The cyclopentane ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Pathways Involved: Specific pathways would depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the methoxyethyl group, making it less versatile in certain reactions.
1-(2-Methoxyethyl)cyclopentane: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
Cyclopentane Derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclopentane |
InChI |
InChI=1S/C9H17ClO/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
InChI Key |
CBYKWDLYNJBSEV-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
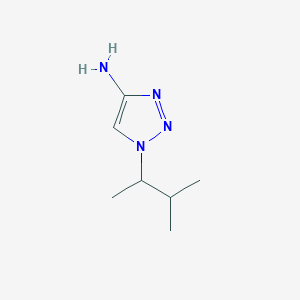
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
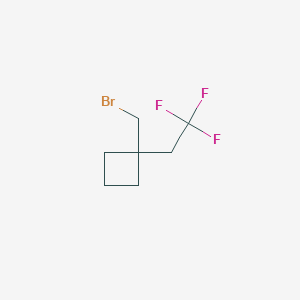

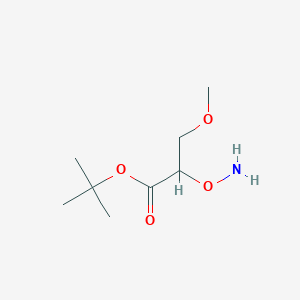
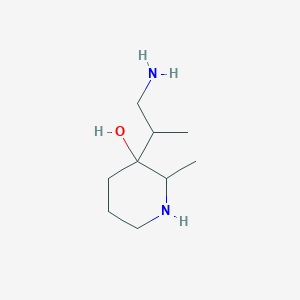
methanol](/img/structure/B13186406.png)

